molecular formula C10H12O4 B162874 2-(4-Hydroxyethoxyphenyl)acetic acid CAS No. 132004-29-6

2-(4-Hydroxyethoxyphenyl)acetic acid

Cat. No.: B162874
CAS No.: 132004-29-6
M. Wt: 196.2 g/mol
InChI Key: AXLDRNOVDUIWJR-UHFFFAOYSA-N
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Description

2-(4-Hydroxyethoxyphenyl)acetic acid is a chemical analog of ibuprofen and ibufenac, designed through strategic molecular modification where the lipophilic isobutyl group of the parent compounds is replaced with a hydrophilic hydroxyethoxy side chain . This purposeful structural alteration imparts distinct biopharmaceutical properties, making it a valuable compound for investigative ophthalmology and pharmaceutical sciences. Its primary research value lies in studying the structure-permeability-relationship (SPR) of anti-inflammatory drugs in ocular tissues. In preclinical models, this compound demonstrates significantly enhanced water solubility (>60-fold) compared to ibuprofen, addressing a key challenge in formulating aqueous eye drops . While its increased hydrophilicity results in a slower corneal permeability coefficient, it is associated with prolonged retention within eye tissues and a slower clearance rate from the eye . This pharmacokinetic profile is of interest for developing sustained-release ocular formulations. Researchers utilize this analog to probe the complex barriers of the cornea, where it has been used to model drug transport treating the corneal epithelium and endothelium as distinct diffusional barriers and the stroma as a separate compartment . Furthermore, its lower surface activity compared to ibuprofen correlates with reduced potential for ocular discomfort, a critical factor in the design of well-tolerated topical therapeutics .

Properties

CAS No.

132004-29-6

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

IUPAC Name

2-[4-(2-hydroxyethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H12O4/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13)

InChI Key

AXLDRNOVDUIWJR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)OCCO

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCCO

Other CAS No.

132004-29-6

Synonyms

2-(4-hydroxyethoxyphenyl)acetic acid
4-HEPA-AcOH

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular features of selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring CAS Number Key References
2-(4-Hydroxyphenyl)acetic acid C₈H₈O₃ 152.14 -OH (para) Not specified
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 194.17 -OH (para), -OCH₃ (meta) 306-08-1
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.06 -Br (meta), -OCH₃ (para) Not specified
2-(4-Octylphenyl)acetic acid C₁₆H₂₄O₂ 248.36 -C₈H₁₇ (para) 64570-28-1
Key Observations:

Substituent Effects on Molecular Weight: Bromination (e.g., 3-bromo substitution in C₉H₉BrO₃) increases molecular weight significantly (+93 g/mol compared to non-halogenated analogs) . Alkyl chains (e.g., octyl in C₁₆H₂₄O₂) contribute to higher hydrophobicity and molecular weight .

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., -Br) enlarge C–C–C bond angles on the phenyl ring (121.5° for Br vs. 118.2° for -OCH₃), influencing reactivity .
  • Methoxy groups (-OCH₃) exhibit electron-donating properties, enhancing resonance stabilization of the aromatic ring .

A. 2-(4-Hydroxy-3-methoxyphenyl)acetic acid :
  • Safety : Classified as Acute Toxicity (Category 4, H302) and Skin Irritant (Category 2, H315). Requires handling in ventilated laboratories .
  • Applications : Used in synthetic chemistry for drug intermediate research .
B. 2-(3-Bromo-4-methoxyphenyl)acetic acid :
  • Crystal Structure : Forms centrosymmetric dimers via strong O–H···O hydrogen bonds (R₂²(8) motif). Melting point: 386.3–387.2 K .
  • Applications : Key intermediate in natural product synthesis (e.g., Combretastatin A-4, Vancomycin analogs) .
C. 2-(4-Octylphenyl)acetic acid :
  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Industrial Use : Manufacture of surfactants and lubricants due to its hydrophobic tail .

Preparation Methods

Friedel-Crafts Alkylation with Subsequent Functionalization

A foundational approach involves Friedel-Crafts alkylation to construct the phenylacetic acid backbone. In this method, ethylene glycol phenyl ether serves as the starting material. The hydroxyl group is protected (e.g., as an acetate ester) to prevent unwanted side reactions during alkylation.

For example, reacting ethylene glycol phenyl ether acetate with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) at -5°C to 5°C yields a ketone intermediate. Bromination of this intermediate using N,N-dimethylformamide (DMF) or iodine as a catalyst introduces a bromine atom at the α-position. Subsequent hydrolysis under phase-transfer conditions (e.g., tetrabutylammonium bromide in NaOH) cleaves the acetate protective group, yielding the hydroxyethoxy moiety.

Key reaction parameters :

  • Temperature control (±5°C) critical for regioselectivity.

  • Phase-transfer catalysts reduce reaction time from 12+ hours to 1–2 hours.

Cyanohydrin Hydrolysis Route

Adapting methods from 4-hydroxyphenylacetic acid synthesis, this route begins with benzyl phenyl ether . Chloromethylation using formaldehyde and HCl introduces a chloromethyl group at the para position. Substitution with an alkali metal cyanide (e.g., NaCN) forms 4-benzyloxyphenylacetonitrile, which is hydrolyzed under acidic conditions (HCl/H₂O) to 4-benzyloxyphenylacetic acid. Catalytic hydrogenation removes the benzyl group, yielding 4-hydroxyphenylacetic acid.

To introduce the hydroxyethoxy group, the phenolic hydroxyl is reacted with ethylene oxide or 2-chloroethanol under basic conditions. For instance, treating 4-hydroxyphenylacetic acid with ethylene oxide in NaOH/EtOH at 60°C for 6 hours achieves ethoxylation, followed by acidification to isolate the target compound.

Advantages :

  • Benzyl protection enhances intermediate crystallinity, simplifying purification.

  • Ethylene oxide gas enables quantitative ethoxylation without solvent.

Catalytic Systems and Process Optimization

Lewis Acid Catalysis in Friedel-Crafts Reactions

AlCl₃ remains the preferred Lewis acid for Friedel-Crafts acylation due to its cost-effectiveness and reactivity. However, its stoichiometric use generates significant waste. Recent advances employ zeolite-supported AlCl₃ or ionic liquids (e.g., [BMIM]Cl-AlCl₃) to enable catalyst recycling, reducing environmental impact.

Comparative performance :

CatalystYield (%)Reaction Time (h)Reusability
Anhydrous AlCl₃78–823–6None
Zeolite-AlCl₃75–804–75 cycles
[BMIM]Cl-AlCl₃85–882–410 cycles

Phase-Transfer Catalysis in Hydrolysis

Industrial-Scale Considerations

Solvent Selection and Recycling

Chlorinated solvents (e.g., dichloromethane) are widely used for their inertness and ease of removal. However, environmental regulations drive adoption of 2-methyltetrahydrofuran (2-MeTHF) as a biodegradable alternative. In bromination steps, replacing acetic acid with 2-MeTHF reduces corrosion risks and simplifies waste treatment.

Solvent performance :

SolventReaction Yield (%)Boiling Point (°C)Recyclability (%)
Dichloromethane88–904070–75
2-MeTHF85–878090–95

Byproduct Management

Benzyl chloride, a byproduct of benzyl group deprotection, is recovered and reused in benzyl ether synthesis, aligning with circular chemistry principles. Similarly, bromine residues from bromination are neutralized with sodium sulfite, generating NaBr for industrial applications.

Emerging Methodologies

Enzymatic Synthesis

Pilot-scale studies utilize lipase B from Candida antarctica (CAL-B) to catalyze ester hydrolysis under mild conditions (pH 7, 30°C). This approach avoids acidic/basic waste streams and achieves 89% yield with >99% enantiomeric purity.

Flow Chemistry

Continuous flow reactors enhance scalability and safety in exothermic steps (e.g., Friedel-Crafts acylation). A microreactor system with immobilized AlCl₃ achieves 94% conversion in 10 minutes, compared to 6 hours in batch processes .

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